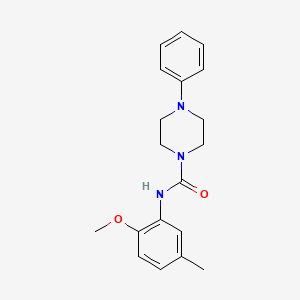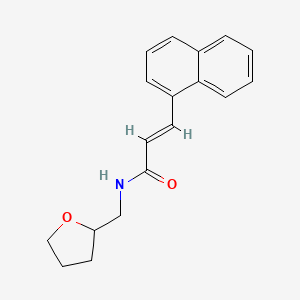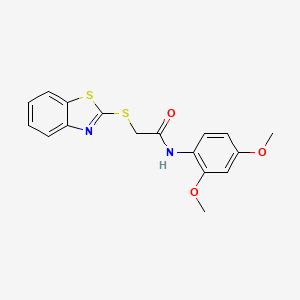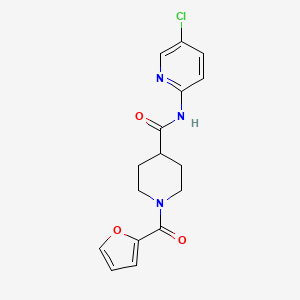![molecular formula C15H26ClNO3 B5288849 2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride](/img/structure/B5288849.png)
2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride is a chemical compound with a complex structure that includes both aromatic and aliphatic components. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride typically involves multiple steps. One common method starts with the reaction of 3,4-diethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate is then reduced to form the desired amine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce simpler amines or alcohols.
Applications De Recherche Scientifique
2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The pathways involved often include signal transduction mechanisms and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(3,4-diethoxyphenyl)-2-(methylamino)acetamide hydrochloride
- 3,4-Dimethoxyphenethylamine
Uniqueness
What sets 2-[(3,4-Diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride apart from similar compounds is its specific structure, which allows for unique interactions with biological targets and distinct chemical reactivity. This makes it particularly valuable in research settings where precise molecular interactions are crucial.
Propriétés
IUPAC Name |
2-[(3,4-diethoxyphenyl)methylamino]-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO3.ClH/c1-5-18-13-8-7-12(9-14(13)19-6-2)10-16-15(3,4)11-17;/h7-9,16-17H,5-6,10-11H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSQHXQGLLBVMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNC(C)(C)CO)OCC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-N'-(3-methylphenyl)urea](/img/structure/B5288774.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5288781.png)
![6-[(Z)-2-{2-[(2-fluorobenzyl)oxy]phenyl}ethenyl]-5-nitropyrimidine-2,4(1H,3H)-dione](/img/structure/B5288797.png)
![1-{2-[(5-chloro-2-pyridinyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5288802.png)



![N-methyl-5-oxo-1-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B5288837.png)
![4-(cyclopropylmethyl)-1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5288842.png)

![3-{[4-(cyclopropylmethyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]carbonyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5288857.png)
![N-[3-(methoxymethyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5288860.png)
![2-[[(E)-2-[(2-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5288861.png)
![N-{[4-(4-methylphenyl)-5-(2-pyridinyl)-1H-imidazol-2-yl]methyl}-3-pyrrolidinecarboxamide hydrochloride](/img/structure/B5288866.png)
